![molecular formula C15H11ClN2OS B15080201 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B15080201.png)
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE is an organic compound that belongs to the class of heterocyclic compounds It contains a nicotinonitrile core substituted with a 4-chlorophenyl group, an oxoethylsulfanyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE typically involves the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a reaction between 2-chloro-3-methylpyridine and sodium cyanide under reflux conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base such as potassium carbonate.
Addition of the Oxoethylsulfanyl Group: The oxoethylsulfanyl group can be added through a thiol-ene reaction between 2-mercaptoacetone and the intermediate compound obtained from the previous step.
Final Product Formation: The final product is obtained by purifying the reaction mixture through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines and Aldehydes: Formed from reduction reactions.
Halogenated or Nitrated Derivatives: Formed from substitution reactions.
科学的研究の応用
2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer progression.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
作用機序
The mechanism of action of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE involves its interaction with specific molecular targets:
Protein Kinase Inhibition: The compound binds to the ATP-binding site of protein kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell proliferation.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-6-methyl-nicotinonitrile: Lacks the oxoethylsulfanyl group, resulting in different chemical properties and biological activities.
2-(2-Oxoethylsulfanyl)-6-methyl-nicotinonitrile: Lacks the 4-chlorophenyl group, affecting its electronic properties and reactivity.
Uniqueness
2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE is unique due to the presence of both the 4-chlorophenyl and oxoethylsulfanyl groups, which confer distinct electronic and steric properties. These features enhance its binding affinity to molecular targets and its overall biological activity.
特性
分子式 |
C15H11ClN2OS |
|---|---|
分子量 |
302.8 g/mol |
IUPAC名 |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN2OS/c1-10-2-3-12(8-17)15(18-10)20-9-14(19)11-4-6-13(16)7-5-11/h2-7H,9H2,1H3 |
InChIキー |
NAPYFXJAKDEMHH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


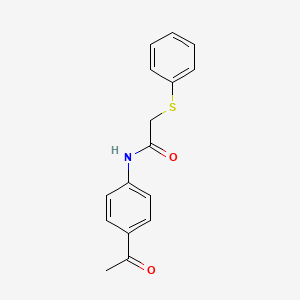
![N-[(E)-(2-methoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B15080132.png)
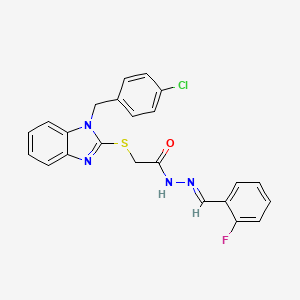
![4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid](/img/structure/B15080141.png)
![2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide](/img/structure/B15080146.png)
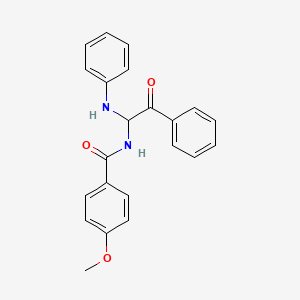
![3-(4-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080163.png)
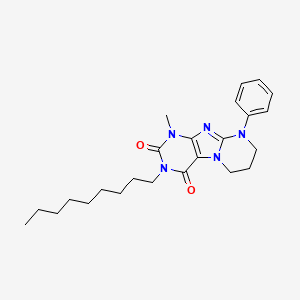
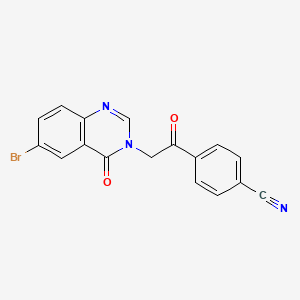
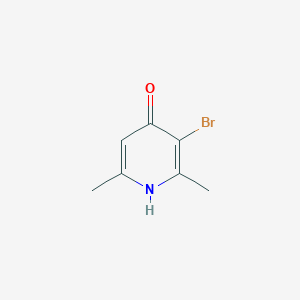
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B15080188.png)
![4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080194.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15080196.png)
![N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B15080212.png)
